2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid
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Overview
Description
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves multiple steps. One common method starts with the reaction of fluorobenzene and difluoromethylpyridine in the presence of a base such as diethyl carbonate or dichloromethane to form 2-(2-pyridyl)-2-phenylethanone. This intermediate is then reacted with an acyl chloride to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(2-pyridyl)acetic acid: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a trifluoromethyl group but differs in the position and additional functional groups.
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: A related compound with a similar pyridine ring structure.
Uniqueness
The uniqueness of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
CAS No. |
1823423-07-9 |
---|---|
Molecular Formula |
C8H4F5NO2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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